molecular formula C19H38O2 B090126 8-Methylnonyl nonan-1-oate CAS No. 109-32-0

8-Methylnonyl nonan-1-oate

Cat. No. B090126
CAS RN: 109-32-0
M. Wt: 298.5 g/mol
InChI Key: GBLPOPTXAXWWPO-UHFFFAOYSA-N
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Description

8-Methylnonyl nonan-1-oate is a chemical compound that has been synthesized and studied in various research contexts. The compound is related to fatty acid structures and has been identified as a reduction product of an unusual fatty acid from Solanum tuberosum, commonly known as the potato plant . The compound's structure and synthesis are of interest due to its relevance in understanding the biochemical pathways and potential applications in various fields, including organic chemistry and materials science.

Synthesis Analysis

The synthesis of 8-Methylnonyl nonan-1-oate and related compounds has been explored in several studies. One approach to synthesizing related structures involves a stereoselective synthesis of methyl (-)-nonactate, where an intramolecular iodoetherification of a triethylsilyloxyalkene is used to produce a key intermediate, cis-2,5-disubstituted tetrahydrofuran . Another study describes the unambiguous synthesis of methyl 9-nonyloxynonanoate, which confirms the structure of a related fatty acid derivative . These syntheses are crucial for confirming the structures of these compounds and for further exploration of their properties and potential applications.

Molecular Structure Analysis

The molecular structure of 8-Methylnonyl nonan-1-oate is closely related to the structures of compounds synthesized in the studies mentioned. For instance, the synthesis and structure of 8-methyl-2-methylene-1,4,6,9-tetraoxaspiro[4.4]nonane involve the formation of a compound with a spirocyclic structure containing various stereoisomers . These isomers differ in the orientation of substituents, which can significantly affect the compound's physical and chemical properties. Understanding the molecular structure is essential for predicting reactivity and for designing further synthetic routes.

Chemical Reactions Analysis

The chemical reactions involved in synthesizing 8-Methylnonyl nonan-1-oate and related compounds are characterized by the formation of complex structures from simpler precursors. For example, the synthesis of 8-methyl-2-methylene-1,4,6,9-tetraoxaspiro[4.4]nonane involves a reaction between propylene carbonate and epichlorohydrin, followed by dehydrochlorination . These reactions are indicative of the types of chemical transformations that can be used to synthesize 8-Methylnonyl nonan-1-oate and its analogs.

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Methylnonyl nonan-1-oate can be inferred from related compounds. For instance, the study of methyl-substituted 8-phenyl-1,8-diazabicyclo[4.3.0]nonanes provides insights into the preferred conformations of these compounds, which can be determined using infrared spectroscopy and analysis of coupling constants in proton magnetic resonance (NMR) spectroscopy . These techniques are valuable for understanding the physical properties, such as boiling points, solubility, and stability, as well as the chemical reactivity of the compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Key Intermediates : Research demonstrates the synthesis of various chemical compounds that can be intermediates in the creation of complex molecules. For example, the synthesis of methyl 11α-bromo-12-oxopodocarpan-19-oate involves a dehydrobromination process yielding non-conjugated and conjugated ketones, which are valuable intermediates for synthesizing diterpenoids (Bell & Gravestock, 1969).

  • Formation of Diastereoisomers : The formation of single diastereoisomers in chemical reactions, as observed in the synthesis of polyhydroxylated compounds, highlights the importance of controlling stereochemistry in chemical synthesis (Pádár et al., 2006).

  • Odor Compound Formation in Oils : The formation of specific odor compounds like 3-methylnonane-2,4-dione in reverted soya-bean oil demonstrates the chemical transformations that can occur in food products, affecting their sensory properties (Guth & Grosch, 1989).

Biological and Environmental Applications

  • Anticancer Drug Synthesis : The synthesis of compounds like 1-(N, N-dimethyl) amine-2-(o-chlorobenzoyl)-methyl acrylate, which are important intermediates for anticancer drugs, shows the relevance of these compounds in medicinal chemistry (Zhang et al., 2019).

  • Airborne Singlet Oxygen Reactivity : The study of the reactivity of trisubstituted alkene surfactants with airborne singlet oxygen, which can result in the inactivation of bacteria, highlights the potential for these compounds in environmental and biological applications (Choudhury & Greer, 2014).

  • Pentacyclic Quassinoid Synthesis : The synthesis of pentacyclic quassinoids from intermediates like methyl (8 R, 13 S)-8α,13:13,17-diepoxy-14,15-dinorlabdane-19-oate demonstrates the application in the synthesis of complex natural products, which are often biologically active (Alvarez-Manzaneda et al., 2005).

  • Structure Elucidation in Microbiology : The elucidation of the structure of the O-antigen polysaccharide from Escherichia coli O136 showcases the importance of structural analysis in understanding microbial components (Staaf et al., 1999).

Safety And Hazards

8-Methylnonyl nonan-1-oate may cause serious eye irritation and may cause an allergic skin reaction . It is advised to avoid breathing vapour/spray, wash contaminated skin thoroughly after handling, and wear protective gloves/clothing/eye/face protection .

Future Directions

8-Methylnonyl nonan-1-oate is used as a plasticiser for explosives and rocket propellants, as an additive to polypropylene to improve its low-temperature performance, and in industrial lubricants . It is also used in PBXN-111 formulation . Considering limitations to prepare 8-Methylnonyl nonan-1-oate, the effect of replacement of dioctyl adipate (DOA) and dioctyl sebacate (DOS) instead of 8-Methylnonyl nonan-1-oate was investigated on density, tensile strength, elongation, and hardness of PBXN-111 .

properties

IUPAC Name

8-methylnonyl nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H38O2/c1-4-5-6-7-10-13-16-19(20)21-17-14-11-8-9-12-15-18(2)3/h18H,4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLPOPTXAXWWPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3052727
Record name Nonanoic acid, 8-methylnonyl ester
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Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear liquid with a mild ester odor; [Cognis MSDS]
Record name Nonanoic acid, 8-methylnonyl ester
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Product Name

8-Methylnonyl nonanoate

CAS RN

109-32-0
Record name Nonanoic acid, 8-methylnonyl ester
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Record name Nonanoic acid, 8-methylnonyl ester
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Record name Nonanoic acid, 8-methylnonyl ester
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Record name Nonanoic acid, 8-methylnonyl ester
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Record name 8-methylnonyl nonan-1-oate
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